molecular formula C20H13Cl2N3O3S B2425457 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-36-5

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2425457
M. Wt: 446.3
InChI Key: CWUBJYFYHRHQBO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H13Cl2N3O3S and its molecular weight is 446.3. The purity is usually 95%.
BenchChem offers high-quality N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Conformational Analysis

One study delved into the molecular interactions of structurally related compounds with the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, it was possible to develop unified pharmacophore models and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, suggesting that certain conformers possess the correct spatial orientation and distinct electrostatic character to bind effectively to the CB1 receptor, potentially influencing antagonist activity or even inverse agonist activity depending on the interaction with the receptor (Shim et al., 2002).

Synthesis and Anticancer Activity

Another aspect of research is the design and synthesis of compounds with similar structures for anticancer applications. A series of substituted benzamides was synthesized and evaluated for anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Novel Synthetic Approaches

Research on the synthesis of thiazole and related compounds provides insight into novel synthetic approaches that can be utilized for creating a diverse array of derivatives. One study demonstrated the preparation of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides, offering a convenient method to synthesize thiadiazoles in high yields (Takikawa et al., 1985).

Antiallergy Agents

The synthesis and testing of N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity revealed compounds with significant potency, outperforming disodium cromoglycate in rat PCA models. This highlights the potential of structurally related compounds in developing new antiallergy medications (Hargrave et al., 1983).

Antimicrobial and Antifungal Activities

Further studies on the antimicrobial and antifungal activities of benzamide derivatives and their complexes indicate significant cytotoxicity against various cancer cell lines, offering a promising avenue for the development of new therapeutic agents (Adhami et al., 2014).

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3S/c21-14-6-3-12(9-15(14)22)16-10-29-20(23-16)24-19(28)11-1-4-13(5-2-11)25-17(26)7-8-18(25)27/h1-6,9-10H,7-8H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUBJYFYHRHQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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